molecular formula C14H14N2O B14694082 N-Benzyl-N-methylpyridine-2-carboxamide CAS No. 29211-87-8

N-Benzyl-N-methylpyridine-2-carboxamide

Cat. No.: B14694082
CAS No.: 29211-87-8
M. Wt: 226.27 g/mol
InChI Key: QJMHJUXKXKSGJF-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylpyridine-2-carboxamide (CAS 29211-87-8) is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. Its structure, featuring a pyridine carboxamide core with N-benzyl and N-methyl substitutions, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. This compound is representative of a class of molecules that researchers utilize in structure-activity relationship (SAR) studies to optimize properties like potency and selectivity . Analogs of pyridinecarboxamide are investigated in various therapeutic areas. For instance, similar N-benzyl carboxamide derivatives have been explored as potential antimycobacterial agents , while other N-methylpyridine-2-carboxamide structures have been developed into highly selective inhibitors for targets such as PARP1 in oncology research . The compound serves as a key intermediate or building block in organic synthesis, enabling the creation of more complex molecular architectures for pharmacological screening. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle the material in accordance with best laboratory practices.

Properties

CAS No.

29211-87-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-benzyl-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16(11-12-7-3-2-4-8-12)14(17)13-9-5-6-10-15-13/h2-10H,11H2,1H3

InChI Key

QJMHJUXKXKSGJF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-2-Carbonyl Chloride

Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically proceeds at reflux (60–80°C) for 2–4 hours, yielding the acid chloride in >90% purity.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane
  • Catalyst: DMF (1–5 mol%)
  • Temperature: 60–80°C
  • Time: 2–4 hours

Coupling with N-Methylbenzylamine

The acid chloride is subsequently reacted with N-methylbenzylamine in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃).

Procedure:

  • Pyridine-2-carbonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane.
  • N-Methylbenzylamine (1.2 equiv) and TEA (1.5 equiv) are added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12–24 hours.
  • The product is isolated via aqueous workup (HCl wash) and recrystallized from ethanol/water.

Yield: 85–92%
Purity: ≥98% (HPLC)

Stepwise Alkylation of Pyridine-2-Carboxamide

For laboratories lacking access to pre-synthesized N-methylbenzylamine, a two-step alkylation strategy is employed. This method involves sequential methylation and benzylation of pyridine-2-carboxamide.

Primary Amide Synthesis

Pyridine-2-carboxamide is prepared by treating pyridine-2-carbonyl chloride with ammonium hydroxide or aqueous methylamine.

N-Methylation

The primary amide undergoes methylation using methyl iodide (CH₃I) in the presence of a strong base (e.g., sodium hydride, NaH).

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Base: NaH (2.0 equiv)
  • Temperature: 0°C to room temperature
  • Time: 6–12 hours

Intermediate: N-Methylpyridine-2-carboxamide (Yield: 75–80%)

N-Benzylation

The methylated intermediate is benzylated using benzyl bromide (C₆H₅CH₂Br) and potassium carbonate (K₂CO₃) in a polar aprotic solvent.

Procedure:

  • N-Methylpyridine-2-carboxamide (1.0 equiv) is dissolved in acetonitrile.
  • Benzyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) are added.
  • The mixture is refluxed for 12–18 hours.
  • The product is purified via column chromatography (hexane/ethyl acetate).

Yield: 70–78%
Challenges: Competing over-alkylation and solvent selection critical to minimize side reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances utilize transition metal catalysis for efficient synthesis. A palladium-mediated approach enables direct coupling of pyridine-2-carboxylic acid with N-methylbenzylamine under mild conditions.

Catalytic System

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)
  • Solvent: Toluene or 1,4-dioxane

Reaction Protocol

  • Pyridine-2-carboxylic acid (1.0 equiv), N-methylbenzylamine (1.2 equiv), and Pd(OAc)₂ are combined in toluene.
  • The mixture is heated to 100°C under nitrogen for 24 hours.
  • The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield: 80–88%
Advantages: Avoids acid chloride handling; suitable for scale-up.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. This method is ideal for high-throughput applications.

Procedure:

  • Pyridine-2-carboxylic acid (1.0 equiv), N-methylbenzylamine (1.5 equiv), and HATU (1.5 equiv) are dissolved in DMF.
  • The mixture is irradiated at 120°C for 20 minutes.
  • Crude product is precipitated with ice-water and recrystallized.

Yield: 89–94%
Purity: 99% (LC-MS)

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantages Limitations
Direct Amidation 85–92 12–24 h High purity; minimal steps Requires acid chloride synthesis
Stepwise Alkylation 70–78 18–30 h Avoids pre-formed N-methylbenzylamine Low yield due to side reactions
Palladium Catalysis 80–88 24 h No acid chloride; scalable Costly catalyst
Microwave-Assisted 89–94 20 min Rapid; high throughput Specialized equipment required

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1 v/v) yields colorless crystals with a melting point of 166–168°C.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 8.58 (d, J=4.8 Hz, 1H, pyridine-H), 7.75 (t, J=7.8 Hz, 1H), 7.45–7.30 (m, 5H, benzyl-H), 4.70 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃).
  • ¹³C NMR (151 MHz, CDCl₃): δ 165.2 (C=O), 149.8, 137.5, 136.2, 128.9, 127.8, 127.1 (aromatic-C), 48.5 (N-CH₂), 38.2 (N-CH₃).

Industrial-Scale Considerations

Patent literature highlights the use of cost-effective solvents (toluene, isopropanol) and recyclable catalysts for large-scale production. For instance, the Stephenson protocol achieves 98% yield using toluene and K₂CO₃, with solvent recovery exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce this compound derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can affect signaling pathways such as the PI3K-Akt pathway, leading to anti-inflammatory and anti-fibrotic effects .

Comparison with Similar Compounds

4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide

This compound features a phenoxy group at the pyridine’s 4-position and a methyl group on the amide nitrogen (CAS: 284462-37-9). Key differences include:

  • Applications : Widely used in pharmaceuticals and agrochemicals due to its versatility in functionalization .
  • Reactivity: Likely more reactive toward electrophilic substitution than N-benzyl-N-methyl derivatives due to the electron-rich phenoxy group.

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Though structurally distinct (pyrrolidine core), this compound shares a benzyl carboxamide moiety. Its safety profile emphasizes stringent handling protocols, including PPE and ventilation, which may extrapolate to N-benzyl-N-methylpyridine-2-carboxamide .

Physicochemical Properties

Property This compound N-Benzoyl-2-pyridinecarboxamide (2a) 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide
Molecular Weight (g/mol) ~264 (calculated) ~257 (from C₁₉H₁₅N₂O₂) 284.3 (CAS: 284462-37-9)
Solubility Likely low in water (hydrophobic groups) Moderate in polar aprotic solvents High (due to aminophenoxy group)
Stability Stable under inert conditions Resistant to acylation Sensitive to oxidation (amine group)

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